molecular formula C15H13Cl2N3O4S B11005697 N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B11005697
M. Wt: 402.3 g/mol
InChI Key: YVWBLAKCDBUWLD-UHFFFAOYSA-N
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Description

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with a dichlorophenyl group and a glycylglycine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,6-dichlorobenzaldehyde with thioamide under acidic conditions.

    Substitution Reaction: The thiazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Glycylglycine: The final step involves coupling the thiazole derivative with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
  • **N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}alanine
  • **N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}serine

Uniqueness

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine stands out due to its specific combination of a dichlorophenyl group and a glycylglycine moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13Cl2N3O4S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[[2-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H13Cl2N3O4S/c1-7-13(14(24)19-5-10(21)18-6-11(22)23)25-15(20-7)12-8(16)3-2-4-9(12)17/h2-4H,5-6H2,1H3,(H,18,21)(H,19,24)(H,22,23)

InChI Key

YVWBLAKCDBUWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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